molecular formula C9H10ClN3O B6240201 3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine CAS No. 1182931-73-2

3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine

Cat. No. B6240201
CAS RN: 1182931-73-2
M. Wt: 211.6
InChI Key:
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Description

“3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine” is a chemical compound with the CAS Number: 1182931-73-2 . It has a molecular weight of 211.65 . The IUPAC name for this compound is 3-chloro-6-(1-pyrrolidinylcarbonyl)pyridazine . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Chemical Reactions Analysis

While specific chemical reactions involving “3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine” are not available, the pyridazine ring is known for its unique applications in molecular recognition .

It has a melting point of 127-131°C . The empirical formula is C8H10ClN3 and the molecular weight is 183.64 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Pyridazine and its derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that “3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine” and similar compounds could have potential applications in drug discovery and development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine involves the reaction of 3-chloropyridazine with pyrrolidine-1-carboxylic acid followed by activation of the carboxylic acid group and subsequent coupling with the amine group of pyrrolidine. The resulting intermediate is then chlorinated to yield the final product.", "Starting Materials": [ "3-chloropyridazine", "pyrrolidine-1-carboxylic acid", "coupling reagent", "chlorinating agent" ], "Reaction": [ "Step 1: React 3-chloropyridazine with pyrrolidine-1-carboxylic acid in the presence of a coupling reagent to form the intermediate 3-chloro-6-(pyrrolidine-1-carboxamido)pyridazine.", "Step 2: Activate the carboxylic acid group of the intermediate using a suitable activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).", "Step 3: Couple the activated intermediate with the amine group of pyrrolidine to form the desired product, 3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine.", "Step 4: Chlorinate the final product using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield the desired compound." ] }

CAS RN

1182931-73-2

Product Name

3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine

Molecular Formula

C9H10ClN3O

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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